molecular formula C15H17NO3 B2967434 Ethyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate CAS No. 2104384-77-0

Ethyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B2967434
CAS No.: 2104384-77-0
M. Wt: 259.305
InChI Key: BFGCDBWHDMGOSL-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole class. This compound is characterized by the presence of a pyrrole ring substituted with a methoxyphenyl group, a methyl group, and an ethyl ester group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate typically involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a series of steps including the formation of an intermediate enamine, followed by cyclization to form the pyrrole ring. The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Ethyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-1H-indole: Shares the methoxyphenyl group but has an indole ring instead of a pyrrole ring.

    5-(4-Methoxyphenyl)-1H-imidazole: Contains an imidazole ring and exhibits similar biological activities.

Uniqueness

Ethyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ester group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-4-19-15(17)14-10(2)9-13(16-14)11-5-7-12(18-3)8-6-11/h5-9,16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGCDBWHDMGOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(N1)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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